![molecular formula C18H18F2N2O2 B5860273 N-(2,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5860273.png)
N-(2,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of benzene derivatives with morpholine under specific conditions. For instance, compounds with structural similarities have been synthesized by reacting isocyanato benzene derivatives with morpholine, followed by cyclization with hydrazine hydrate (Lu et al., 2017). Another approach involves reacting fluorinated benzenamine with substituted benzoyl chloride under reflux conditions to yield morpholine-containing benzamide derivatives with potential antimicrobial activities (Patharia et al., 2020).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement, helping to understand the compound's physical and chemical properties. For example, the crystal structure of a similar compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined, showing a monoclinic system and providing a basis for understanding its inhibitory effects on cancer cell proliferation (Ji et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influencing their potential biological activities. For instance, the fluorination of benzamides, through rhodium-catalyzed coupling with difluorovinyl tosylate, enables the synthesis of fluorinated heterocycles, highlighting the versatility of benzamides in synthetic chemistry (Wu et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical applications of these compounds. While specific data on N-(2,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is not available, related studies indicate that modifications to the benzamide structure can significantly affect these properties (Imai et al., 1984).
Chemical Properties Analysis
The chemical properties, including reactivity with various substrates, potential for bioactivity, and interaction with biological targets, are influenced by the benzamide core and the substituents attached to it. Studies on similar compounds have demonstrated antiproliferative, gastrokinetic, and antimicrobial activities, underscoring the potential of benzamide derivatives in pharmaceutical and biomedical research (Kato et al., 1995).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-15-5-6-17(16(20)11-15)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJVFMSVNOVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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